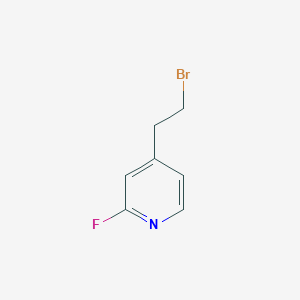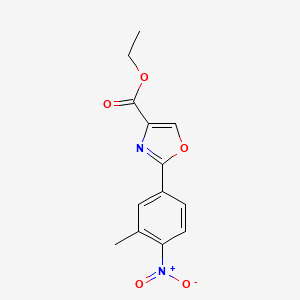
Ethyl 4-fluoro-3-methoxyphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-fluoro-3-methoxyphenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro group at the fourth position and a methoxy group at the third position on the phenyl ring, with an ethyl ester functional group attached to the phenylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-3-methoxyphenylacetate typically involves the esterification of 4-fluoro-3-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-fluoro-3-methoxyphenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-fluoro-3-methoxyphenylacetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 4-fluoro-3-methoxyphenylacetic acid and ethanol.
Reduction: 4-fluoro-3-methoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-fluoro-3-methoxyphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of ethyl 4-fluoro-3-methoxyphenylacetate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The ester group can undergo hydrolysis in vivo, releasing the active phenylacetic acid derivative, which can then exert its effects on target pathways.
類似化合物との比較
Ethyl 4-fluoro-3-methoxyphenylacetate can be compared with other similar compounds such as:
Ethyl 4-methoxyphenylacetate: Lacks the fluoro group, which may result in different reactivity and biological activity.
Ethyl 4-fluorophenylacetate: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
Ethyl 3-methoxyphenylacetate: The position of the methoxy group is different, which can influence the compound’s chemical properties and reactivity.
特性
分子式 |
C11H13FO3 |
|---|---|
分子量 |
212.22 g/mol |
IUPAC名 |
ethyl 2-(4-fluoro-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13FO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3 |
InChIキー |
YNUNODNTJRBAKF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=C(C=C1)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


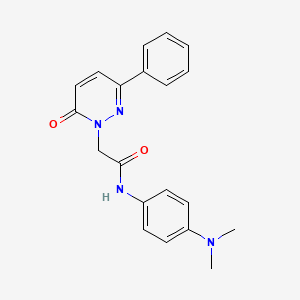
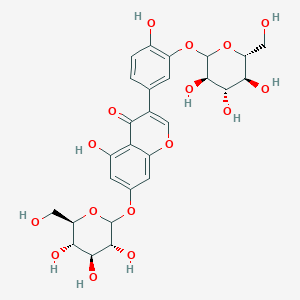

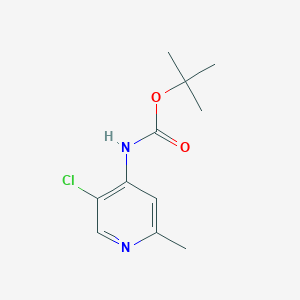
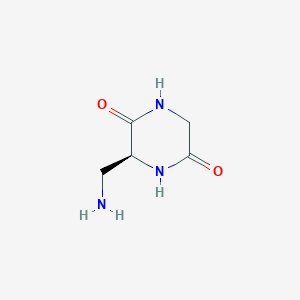

![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14866076.png)
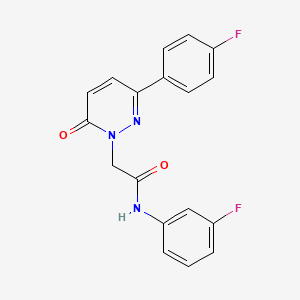


![5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine](/img/structure/B14866093.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14866099.png)
